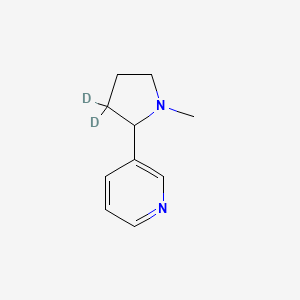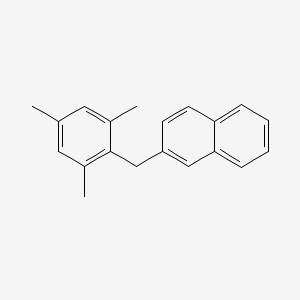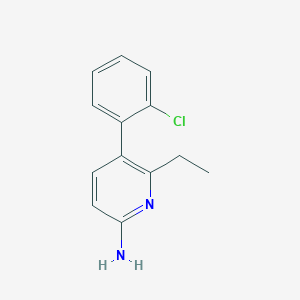![molecular formula C17H11ClN2O3 B14126833 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde CAS No. 866767-61-5](/img/structure/B14126833.png)
2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a benzaldehyde group attached to a pyridazinone ring system, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Phenyl Substitution: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl nucleophile reacts with the chlorinated pyridazinone intermediate.
Attachment of the Benzaldehyde Group: The final step involves the formation of the ether linkage between the pyridazinone ring and the benzaldehyde group. This can be accomplished through a Williamson ether synthesis, where the pyridazinone derivative is reacted with benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the carbonyl groups in the pyridazinone ring and the benzaldehyde moiety can yield corresponding alcohols.
Substitution: The chlorine atom in the pyridazinone ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzoic acid.
Reduction: Formation of 2-[(5-Chloro-6-hydroxy-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the design of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and as a precursor for the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-[(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde: Lacks the phenyl group, resulting in different biological activity and chemical properties.
2-[(5-Bromo-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde: Substitution of chlorine with bromine alters the compound’s reactivity and interaction with molecular targets.
2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]acetaldehyde:
Uniqueness
2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzaldehyde group enhances its ability to form stable complexes and interact with biological targets, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
866767-61-5 |
|---|---|
Fórmula molecular |
C17H11ClN2O3 |
Peso molecular |
326.7 g/mol |
Nombre IUPAC |
2-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde |
InChI |
InChI=1S/C17H11ClN2O3/c18-16-15(23-14-9-5-4-6-12(14)11-21)10-19-20(17(16)22)13-7-2-1-3-8-13/h1-11H |
Clave InChI |
IUYXEBCONRFADY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=CC=CC=C3C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)



![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)


![1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one](/img/structure/B14126792.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B14126799.png)



![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14126825.png)
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine](/img/structure/B14126832.png)
